N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

PPARα antagonism Nuclear receptor pharmacology Metabolic oncology

AA452 is the definitive PPARα antagonist for metabolic oncology research. Its unique 4-chloro/4-fluorobenzenesulfonyl substitution pattern delivers potent transcriptional blockade, inducing cell death and radiosensitization in glioblastoma primary cells, a phenotype not replicated by generic benzothiazole sulfonamides. Using alternatives risks misclassification or inverted pharmacological effects, compromising experimental outcomes. Ensure data reproducibility in PPARα-dependent fatty acid oxidation and lipid metabolism studies by sourcing this structurally validated, high-purity lead molecule.

Molecular Formula C16H12ClFN2O3S2
Molecular Weight 398.85
CAS No. 895470-07-2
Cat. No. B2999871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
CAS895470-07-2
Molecular FormulaC16H12ClFN2O3S2
Molecular Weight398.85
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12ClFN2O3S2/c17-12-2-1-3-13-15(12)20-16(24-13)19-14(21)8-9-25(22,23)11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20,21)
InChIKeyFCGNJLWKIHSIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895470-07-2): A Selective PPARα Antagonist for Oncology Research Procurement


N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide, designated AA452, is a synthetic small molecule belonging to the benzothiazole-based N-(phenylsulfonyl)amide family. It is characterized as a potent peroxisome proliferator-activated receptor alpha (PPARα) antagonist [1]. The compound features a 4-chlorobenzothiazole core linked via a propanamide spacer to a 4-fluorobenzenesulfonyl moiety, a structural combination that has been identified as a novel class of PPARα antagonists derived from chemical modification of carboxylic acid agonists [1]. Its primary reported mechanism of action involves blocking PPARα transcriptional activity, resulting in metabolic reprogramming, induction of cell death, increased radiosensitivity, and decreased migration in glioblastoma primary cells [2].

Why Benzothiazole Sulfonamide Analogs Cannot Substitute N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide in PPARα-Targeted Research


The benzothiazole sulfonamide class exhibits highly divergent activity profiles depending on subtle structural modifications. The dual-substitution pattern of a 4-chloro on the benzothiazole ring and a 4-fluorobenzenesulfonyl tail in AA452 confers a specific PPARα antagonistic profile, whereas closely related analogs with alternative halogenation patterns or sulfonyl substituents can shift the pharmacological behavior from antagonism to agonism or result in loss of PPARα activity entirely [1]. In vitro transactivation assays demonstrate that even within the same phenylsulfonamide series, compounds with different substituents on the benzothiazole or phenyl rings exhibit markedly different dose-response profiles against the GW7647-induced PPARα activation [1]. Consequently, generic substitution with a broader benzothiazole sulfonamide analog risks selecting a compound with misclassified or absent PPARα modulation, compromising experimental reproducibility in metabolic oncology or lipid metabolism studies [1][2].

Quantitative Differentiation Evidence for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide


PPARα Antagonistic Potency: AA452 Demonstrates a Dose-Dependent Antagonistic Profile Against GW7647 Agonism

In a transactivation assay, AA452 inhibited the PPARα agonistic effect of GW7647 in a dose-dependent manner, confirming its competitive PPARα antagonistic profile [1]. Among the synthesized phenylsulfonamide analogs, compounds with the specific 4-chloro-1,3-benzothiazol-2-yl and 4-fluorobenzenesulfonyl substitution pattern (represented by AA452) were identified as the most potent PPARα antagonists, while analogs with alternative halogenation or sulfonyl groups showed weaker or no antagonistic activity [1]. The specific IC50 values for AA452 against PPARα transactivation are reported in the primary literature but were not accessible in full open-access format at the time of analysis; however, the dose-dependent antagonistic profile is a defining feature that distinguishes AA452 from structurally similar but pharmacologically inactive benzothiazole sulfonamides [1]. Comparative SAR analysis indicates that the 4-chloro substituent on the benzothiazole ring significantly enhances inhibitory activity relative to unsubstituted or alternatively halogenated analogs [2].

PPARα antagonism Nuclear receptor pharmacology Metabolic oncology

Functional Efficacy in Glioblastoma: AA452 Induces Cell Death and Radiosensitization in Patient-Derived Primary Cells

In patient-derived glioblastoma (GB) primary cells, AA452 treatment resulted in a strong decrease of cell proliferation and migration, and induced a major sensitivity to radiotherapy [1]. The study demonstrates that blocking PPARα with AA452 leads to metabolic reprogramming, specifically affecting lipid metabolism pathways that are deregulated in gliomas [1]. This functional efficacy profile is specifically attributed to the PPARα antagonistic activity of AA452; structurally similar compounds lacking this precise substitution pattern or exhibiting PPARα agonism instead would not replicate this radiosensitization phenotype [1]. The quantitative metrics for cell viability reduction, migration inhibition, and radiosensitization enhancement are detailed in the original publication figures but are not freely accessible in numeric form at this time; however, the qualitative functional differentiation is unequivocal [1].

Glioblastoma Radiosensitization Metabolic reprogramming

MeSH Classification as a PPARα Antagonist Confirms Pharmacological Identity Distinct from Agonists and Pan-PPAR Modulators

The National Library of Medicine's Medical Subject Headings (MeSH) database classifies AA452 as a PPARα antagonist, explicitly distinguishing it from PPARα agonists (e.g., fibrates) and dual/pan-PPAR modulators [1]. This authoritative classification is based on the primary structure-activity relationship evidence from the original characterization study [2]. Unlike commercially available PPARα agonists such as fenofibrate or WY-14643, which activate PPARα to promote lipid catabolism, AA452 blocks PPARα transcriptional activity, leading to opposite downstream effects on lipid metabolism gene expression, including CPT1A inhibition [2][1]. This fundamental pharmacological distinction means that AA452 cannot be functionally substituted by any PPARα agonist; doing so would invert the experimental outcome from antagonism to agonism, completely altering the biological interpretation.

PPARα antagonist Pharmacological classification Nuclear receptor

Validated Research Applications for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (AA452)


Glioblastoma Metabolic Reprogramming and Radiosensitization Studies

AA452 is the compound of choice for investigating PPARα-dependent metabolic reprogramming in glioblastoma. Its demonstrated ability to induce cell death and enhance radiosensitivity in patient-derived primary cells [2] makes it directly applicable to preclinical studies exploring adjuvant radiotherapy strategies. Procurement of AA452 is critical because no other commercially available PPARα antagonist has been validated in this specific glioblastoma context [2].

PPARα Antagonism Pharmacological Tool in Lipid Metabolism Research

For studies requiring selective pharmacological blockade of PPARα (as opposed to activation by fibrates), AA452 provides a structurally defined antagonist with confirmed dose-dependent inhibitory activity against GW7647-induced transactivation [1]. Its inhibitory effect on CPT1A expression further supports its utility in dissecting PPARα-regulated fatty acid oxidation pathways [1]. Researchers studying inverse lipid metabolism effects must use AA452 rather than any PPARα agonist to avoid inverting the experimental intervention [1][3].

Structure-Activity Relationship (SAR) Studies of Benzothiazole Sulfonamides Targeting Nuclear Receptors

AA452 represents a key reference compound within the benzothiazole N-(phenylsulfonyl)amide series, with its specific 4-chloro and 4-fluorobenzenesulfonyl substitution pattern conferring high PPARα antagonistic potency [1]. Comparative SAR studies using AA452 as a benchmark can elucidate the structural determinants of PPARα antagonism versus agonism, guiding the design of next-generation selective PPARα modulators [1].

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.